

# Mivebresib Clinical Trial Meta-Analysis: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



This guide provides a comprehensive meta-analysis of clinical trial data for **Mivebresib** (ABBV-075), a pan-inhibitor of the Bromodomain and Extra-Terminal (BET) protein family. Designed for researchers, scientists, and drug development professionals, this document offers an objective comparison of **Mivebresib** with other BET inhibitors, supported by available experimental data.

## **Executive Summary**

**Mivebresib** has been evaluated in clinical trials for both solid tumors and hematological malignancies, demonstrating a tolerable safety profile and preliminary antitumor activity. As a pan-BET inhibitor, it targets BRD2, BRD3, and BRD4, thereby disrupting the transcriptional regulation of key oncogenes such as c-Myc. This guide summarizes the key findings from clinical studies of **Mivebresib** and provides a comparative landscape of other notable BET inhibitors in development, including Pelabresib, OTX015 (Birabresib), Molibresib (GSK525762), and BMS-986158.

## **Data Presentation: Comparative Clinical Trial Data**

The following tables summarize the key quantitative data from clinical trials of **Mivebresib** and other BET inhibitors.

Table 1: Mivebresib Clinical Trial Data



| Trial<br>Identifier | Indication                                                       | Phase | Treatment                     | Number of<br>Patients | Key<br>Efficacy<br>Results                                                                                    | Key<br>Adverse<br>Events<br>(Grade<br>≥3)                            |
|---------------------|------------------------------------------------------------------|-------|-------------------------------|-----------------------|---------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------|
| NCT02391<br>480     | Relapsed/<br>Refractory<br>Solid<br>Tumors                       | I     | Mivebresib<br>Monothera<br>py | 72                    | Median PFS: 1.8 months; 43% had stable disease.[1]                                                            | Thrombocy<br>topenia<br>(35%),<br>Anemia<br>(6%)[1]                  |
| NCT02391<br>480     | Relapsed/<br>Refractory<br>Acute<br>Myeloid<br>Leukemia<br>(AML) | 1     | Mivebresib<br>Monothera<br>py | 19                    | 1 patient with Complete Remission with incomplete blood count recovery (CRi).[2][3] Median OS: 2.6 months.[4] | Febrile Neutropeni a (37%), Anemia (34%), Thrombocy topenia (32%)[4] |
| NCT02391<br>480     | Relapsed/<br>Refractory<br>Acute<br>Myeloid<br>Leukemia<br>(AML) | I     | Mivebresib<br>+<br>Venetoclax | 30                    | 2 patients with Complete Remission (CR), 2 with Partial Remission (PR).[3]                                    | Febrile Neutropeni a, Anemia, Thrombocy topenia[4]                   |

Table 2: Comparative Data for Other BET Inhibitors



| Drug<br>Name                      | Trial<br>Identifier                 | Indicatio<br>n                        | Phase | Treatme<br>nt                       | Number<br>of<br>Patients | Key<br>Efficacy<br>Results                                             | Key<br>Adverse<br>Events<br>(Grade<br>≥3)            |
|-----------------------------------|-------------------------------------|---------------------------------------|-------|-------------------------------------|--------------------------|------------------------------------------------------------------------|------------------------------------------------------|
| Pelabresi<br>b (CPI-<br>0610)     | MANIFE<br>ST-2<br>(NCT046<br>03495) | Myelofibr<br>osis<br>(JAKi-<br>naïve) | III   | Pelabresi<br>b +<br>Ruxolitini<br>b | 84                       | 68% achieved SVR35 at 24 weeks; 56% achieved TSS50 at 24 weeks.[6] [7] | Anemia<br>(35%),<br>Thrombo<br>cytopenia<br>(12%)[7] |
| OTX015<br>(Birabresi<br>b)        | Phase 1                             | Acute<br>Leukemi<br>a                 | I     | OTX015<br>Monother<br>apy           | 36                       | 3<br>patients<br>achieved<br>CR/CRi.<br>[8]                            | Fatigue,<br>Increase<br>d<br>Bilirubin[<br>8]        |
| Molibresi<br>b<br>(GSK525<br>762) | BET1161<br>83                       | Non-<br>Hodgkin'<br>s<br>Lympho<br>ma | I     | Molibresi<br>b<br>Monother<br>apy   | 27                       | ORR: 18.5% (5/27); 50% in CTCL sub- populatio n.[9]                    | Thrombo<br>cytopenia<br>(70%)[9]                     |
| BMS-<br>986158                    | NCT0241<br>9417                     | Advance<br>d Solid<br>Tumors          | I/IIa | BMS-<br>986158<br>Monother<br>apy   | 83                       | 2 Partial<br>Respons<br>es;<br>Stable<br>disease<br>in 26-             | Diarrhea (43%), Thrombo cytopenia (39%) [10][11]     |



|                |                                    |                   |      |                                                    |    | 37% of patients dependin g on schedule. [10][11] |                                                                  |
|----------------|------------------------------------|-------------------|------|----------------------------------------------------|----|--------------------------------------------------|------------------------------------------------------------------|
| BMS-<br>986158 | CA011-<br>023<br>(NCT048<br>17007) | Myelofibr<br>osis | 1/11 | BMS-<br>986158 +<br>Ruxolitini<br>b/Fedrati<br>nib | 40 | SVR35 at week 12 in 58% of 2L MF patients.       | Thrombo<br>cytopenia<br>(25-<br>44%),<br>Anemia<br>(25%)<br>[12] |

SVR35: ≥35% reduction in spleen volume from baseline; TSS50: ≥50% reduction in Total Symptom Score from baseline; ORR: Objective Response Rate; CR: Complete Remission; CRi: Complete Remission with incomplete blood count recovery; PR: Partial Remission; OS: Overall Survival; PFS: Progression-Free Survival; CTCL: Cutaneous T-cell Lymphoma; 2L MF: Second-line Myelofibrosis.

# **Experimental Protocols**

Detailed methodologies for key experiments cited in the **Mivebresib** clinical trials are outlined below.

# **Clinical Trial Design (NCT02391480)**

The first-in-human study of **Mivebresib** was a Phase 1, multicenter, open-label, dose-escalation trial.[1] The study employed a conventional 3+3 design to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D). The trial evaluated different oral dosing schedules, including daily, Monday/Wednesday/Friday, and 4 days on/3 days off.[1] The primary endpoints were safety and tolerability, while secondary endpoints included pharmacokinetics and preliminary antitumor activity.[1]

## Pharmacodynamic Analysis: Gene Expression Profiling

Assay: QuantiGene Plex Assay.



- Objective: To measure the expression of target genes in whole blood samples to assess the pharmacodynamic effects of Mivebresib.
- Methodology:
  - Whole blood samples were collected from patients at baseline and after treatment with Mivebresib.
  - The QuantiGene Plex assay, a hybridization-based method, was used to simultaneously quantify the RNA levels of multiple target genes.[13][14] This assay uses branched DNA (bDNA) technology to amplify the signal, allowing for the direct measurement of RNA without the need for reverse transcription or PCR amplification.
  - The expression levels of pharmacodynamic biomarker genes, including HEXIM1, MYC,
     DCXR, and CD93, were measured and correlated with drug exposure.[4]

# Pharmacodynamic Analysis: Chromatin Immunoprecipitation (ChIP)

- Objective: To determine the occupancy of BET proteins, specifically BRD4, at the promoter regions of target genes like c-Myc.
- Methodology:
  - Cancer cells were treated with either a BET inhibitor or a vehicle control.
  - Cells were cross-linked with formaldehyde to preserve protein-DNA interactions.
  - Chromatin was sheared into smaller fragments by sonication.
  - An antibody specific to the protein of interest (e.g., BRD4) was used to immunoprecipitate the protein-DNA complexes.
  - The cross-links were reversed, and the DNA was purified.
  - Quantitative PCR (qPCR) was then used to measure the amount of specific DNA sequences (e.g., the c-Myc promoter) that were bound to the protein of interest.[15]



# Mandatory Visualization Signaling Pathway of Mivebresib Action











Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. aacrjournals.org [aacrjournals.org]
- 2. A phase 1 study of the pan-bromodomain and extraterminal inhibitor mivebresib (ABBV-075) alone or in combination with venetoclax in patients with relapsed/refractory acute myeloid leukemia PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ascopubs.org [ascopubs.org]
- 5. researchgate.net [researchgate.net]
- 6. ashpublications.org [ashpublications.org]
- 7. ascopubs.org [ascopubs.org]
- 8. Bromodomain inhibitor OTX015 in patients with acute leukaemia: a dose-escalation, phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]



- 10. mdpi.com [mdpi.com]
- 11. BMS-986158, a Small Molecule Inhibitor of the Bromodomain and Extraterminal Domain Proteins, in Patients with Selected Advanced Solid Tumors: Results from a Phase 1/2a Trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. QuantiGene multiplex assay [protocols.io]
- 14. artekinmedikal.com.tr [artekinmedikal.com.tr]
- 15. BET bromodomain inhibition as a therapeutic strategy to target c-Myc PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Mivebresib Clinical Trial Meta-Analysis: A Comparative Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609072#meta-analysis-of-mivebresib-clinical-trial-data]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com